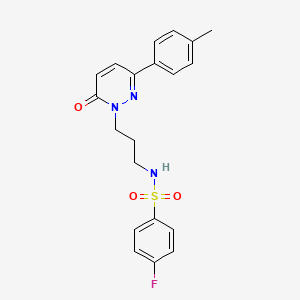

4-fluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-fluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, including cyclooxygenases and carbonic anhydrases, which are implicated in inflammatory processes and tumor growth, respectively.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzene ring to enhance biological activity and selectivity. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity, as seen in the synthesis of JTE-522, a COX-2 inhibitor currently in clinical trials . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the attachment of a phenylthiazol moiety to the benzenesulfonamide core, resulting in high-affinity inhibitors of kynurenine 3-hydroxylase . The synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides also demonstrates the versatility of the benzenesulfonamide scaffold, where substituents such as fluorine and hydroxy groups are introduced to enhance biological properties .

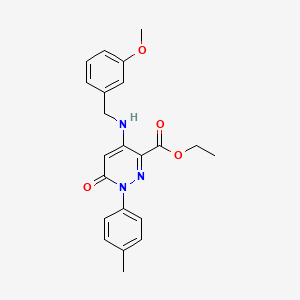

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of a fluorine atom can significantly affect the molecule's binding affinity and selectivity towards target enzymes. For instance, the fluorine atom in JTE-522 contributes to its high selectivity for COX-2 over COX-1 . The molecular structure also determines the enzyme inhibition potency, as seen in the high-affinity inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides .

Chemical Reactions Analysis

Benzenesulfonamide derivatives undergo various chemical reactions during their synthesis and interaction with biological targets. The introduction of substituents through reactions such as sulfonation, nitration, and halogenation can tailor the compounds for specific enzyme inhibition. The reactivity of the sulfonamide group is also a key factor in the interaction with enzymes, influencing the inhibitory activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. The introduction of a fluorine atom can enhance the metabolic stability and oral bioavailability of these compounds, as seen in the case of JTE-522 . The solubility and lipophilicity are also influenced by the nature of the substituents, which can affect the compounds' ability to penetrate biological membranes and reach their target sites .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Research on fluorinated pyrazoles and benzenesulfonylurea derivatives, including their synthesis and biological evaluation, has been conducted to explore potential hypoglycemic agents. This involves the condensation of 4-hydrazino benzenesulfonamide with fluorochalcones to produce pyrazoline derivatives, which are then oxidized to yield corresponding pyrazoles. These compounds have shown significant antidiabetic activity, with favorable drug-like profiles for some, suggesting potential leads for future drug discovery (Faidallah et al., 2016).

Metabolic Studies

- A study on the metabolism of a novel 5-HT7 receptor antagonist (not directly the compound but similar in terms of having a benzenesulfonamide group) used microsomal models and Cunninghamella echinulata to elucidate metabolic pathways. This research demonstrated the compound's high clearance rate, suggesting its potential as a therapeutic agent (Słoczyńska et al., 2018).

Anticancer Activity

- Novel benzenesulfonamides have been synthesized and evaluated for their cytotoxic activities, particularly against carbonic anhydrase isoforms, which are relevant in tumor progression. Some derivatives showed interesting cytotoxic activities, indicating their potential for anti-tumor activity studies (Gul et al., 2016).

COX-2 Inhibition

- Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has highlighted their role as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom was found to notably increase COX-1/COX-2 selectivity, leading to the identification of potent and selective inhibitors like JTE-522, suggesting applications in treating inflammatory conditions (Hashimoto et al., 2002).

Herbicidal Activity

- The design and synthesis of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as potential protoporphyrinogen oxidase (PPO) inhibitors have been explored, with some compounds showing promising herbicidal activities. This indicates the potential agricultural applications of such compounds (Wang et al., 2017).

Propiedades

IUPAC Name |

4-fluoro-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-15-3-5-16(6-4-15)19-11-12-20(25)24(23-19)14-2-13-22-28(26,27)18-9-7-17(21)8-10-18/h3-12,22H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBBPUZVCDMQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2519277.png)

![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2519278.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519281.png)

![N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide](/img/no-structure.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbonitrile](/img/structure/B2519291.png)

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2519295.png)